Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate
Description
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-aminopyrazole-substituted methyl group at the 2-position. Such scaffolds are prevalent in medicinal chemistry, particularly as intermediates in drug discovery for targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-11(17)9-16-8-10(14)7-15-16/h7-8,11H,4-6,9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMLZBMKFHWLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 280.37 g/mol. It features a tert-butyl group, a pyrrolidine ring, and an aminopyrazole moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : Compounds containing pyrazole moieties often exhibit inhibition against various enzymes involved in inflammatory pathways. For example, certain pyrazole derivatives have been shown to inhibit Bruton's tyrosine kinase (BTK), which plays a role in B-cell signaling and inflammation .
- Receptor Interaction : The presence of the amino group in the pyrazole structure enhances its ability to interact with biological receptors, potentially leading to improved efficacy in therapeutic applications.
- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties, with some compounds demonstrating significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation .
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives. For instance:
- Inhibition of Cytokines : Studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in inflammatory responses .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Antifungal Activity : Some synthesized pyrazole carboxamides displayed notable antifungal activity against various strains, suggesting potential applications in treating fungal infections .
Anticancer Potential
The anticancer properties of this compound are noteworthy:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of human cancer cell lines at low concentrations (GI50 values < 15 nM) .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNFα and IL-17 | |
| Antimicrobial | Antifungal activity | |
| Anticancer | Inhibition of cell proliferation |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of TNFα production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. The compound exhibited promising results with IC50 values indicating potent inhibitory effects on cell growth.
Scientific Research Applications
Medicinal Chemistry
1.1. Anti-Infective Agents
- Activity Against Bacteria : Aminopyrazole-based compounds, including those similar to tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate, have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when combined with bioavailable copper . This suggests potential use in developing new antibiotics.
1.2. Anticancer Properties
- Cancer Cell Inhibition : Compounds with aminopyrazole scaffolds have demonstrated good inhibition of cancer cell proliferation, such as HepG2 (liver cancer cells) and HeLa (cervical cancer cells), while showing minimal toxicity to normal fibroblasts . This indicates potential therapeutic applications in oncology.
Pharmaceutical Applications
2.1. Drug Development
- Pharmacokinetic Profiles : The pharmacokinetic properties of aminopyrazole derivatives, including those similar to the compound , have been evaluated for their favorable profiles, making them suitable candidates for drug development .
Chemical Synthesis and Modification
3.1. Synthesis Pathways
- Chemical Modifications : The introduction of various alkyl and aryl moieties at specific positions on the pyrazole ring can significantly alter the biological activity of these compounds . This flexibility allows for the design of compounds with tailored therapeutic properties.
Case Studies and Research Findings
4.1. Antimicrobial Case Study
- A study involving pyrazolyl thioureas demonstrated their effectiveness against Gram-negative bacteria by targeting DNA Gyrase and Topoisomerase IV . This highlights the potential of aminopyrazole compounds in addressing antibiotic resistance.
4.2. Anticancer Case Study
- Research on aminopyrazole derivatives showed promising results in inhibiting cancer cell growth without affecting healthy cells, suggesting a targeted therapeutic approach .
Data Tables
| Application Area | Key Findings | Potential Use |
|---|---|---|
| Anti-Infective Agents | Sub-micromolar activity against MSSA and MRSA | Development of new antibiotics |
| Anticancer Properties | Inhibition of HepG2 and HeLa cancer cells | Oncology therapeutic development |
| Pharmaceutical Applications | Favorable pharmacokinetic profiles | Drug development candidate |
Chemical Reactions Analysis
Boc Group Deprotection
The tert-butyl carbamate group undergoes hydrolysis under acidic conditions to yield free pyrrolidine derivatives. This reaction is critical for accessing reactive intermediates in medicinal chemistry.
Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating tert-butyl cation elimination and subsequent CO₂ release .
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen and methylene bridge enable alkylation, acylation, and cross-coupling reactions.
Alkylation
| Reagents | Conditions | Products |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C, 6 h | N-Alkylated pyrrolidine derivatives |
| Propargyl bromide | Et₃N, THF, RT, 12 h | Alkyne-functionalized analogs |
Key Application : Alkylation enhances lipophilicity for drug-discovery applications .
Acylation
| Reagents | Conditions | Products |
|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0°C to RT | Acetylated pyrrolidine |
| Benzoyl chloride | DMAP, THF, reflux | Aryl-carbonyl derivatives |
Note : Acylation at the pyrrolidine nitrogen is sterically hindered but feasible under vigorous conditions .
4-Aminopyrazole Reactivity
The 4-amino group on the pyrazole participates in condensation, diazotization, and coupling reactions.
Condensation with Carbonyl Compounds
| Reagents | Conditions | Products |
|---|---|---|
| 2-Pyridinecarboxaldehyde | MgSO₄, MeOH, RT, 24 h | Imine-linked heterocycles (e.g., N-pyrazolyl imines) |
| Ketones (e.g., acetone) | Acid catalysis, reflux | Schiff bases |
Example : Reaction with pyridinecarboxaldehyde yields imines with potential bioactivity .
Diazotization and Coupling
| Reagents | Conditions | Products |
|---|---|---|
| NaNO₂, HCl (0–5°C) | CuCl catalysis | Azo-linked compounds |
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biarylpyrazoles via Suzuki coupling |
Limitation : Diazotization requires careful pH control to avoid side reactions.
Methylene Bridge Modifications
The CH₂ linker between pyrrolidine and pyrazole allows oxidation or halogenation.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Ketone derivative (C=O) |
| Bromination | NBS, AIBN, CCl₄, reflux | Bromomethyl intermediate |
Utility : Brominated analogs serve as intermediates for cross-coupling reactions .
Ring-Opening Reactions
Under strong acidic or basic conditions, the pyrrolidine ring may undergo cleavage.
| Conditions | Products |
|---|---|
| H₂SO₄ (conc.), 100°C | Linear amine derivatives |
| LiAlH₄, THF, reflux | Reduced ring-opened compounds |
Caution : Ring-opening is typically non-selective and avoided in synthesis .
Solid-Phase Functionalization
The compound’s amine and pyrazole groups enable immobilization on resins for combinatorial chemistry.
| Resin Type | Coupling Reagents | Application |
|---|---|---|
| Wang resin | DIC, HOBt | Peptide mimetics synthesis |
| Merrifield resin | Cs₂CO₃, DMF | Library generation for high-throughput screening |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Properties
The compound’s key distinction lies in its 4-aminopyrazole substituent. Below is a comparative analysis with analogs from literature:
Table 1: Substituent Comparison and Implications
Key Observations:
- Reactivity: The 4-aminopyrazole group enhances nucleophilicity compared to the hydroxymethyl analog, enabling regioselective alkylation or acylation.
- Solubility: The aminopyrazole’s amino group increases aqueous solubility relative to the iodopyridyl derivative, which is more lipophilic .
- Biological Interactions: The 4-aminopyrazole moiety is advantageous in drug design due to its ability to form hydrogen bonds with target proteins, unlike the sterically hindered iodopyridyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
